N-Boc-tyramine chemical properties and stability
N-Boc-tyramine chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of N-Boc-tyramine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of N-Boc-tyramine, a key intermediate in pharmaceutical and chemical research. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the amine of tyramine enhances the compound's stability and modulates its reactivity, making it a versatile building block in organic synthesis.[1] This document details the physicochemical properties, stability profile, and relevant experimental protocols for N-Boc-tyramine, serving as an essential resource for professionals in drug development and chemical synthesis.
Core Chemical Properties
N-Boc-tyramine, systematically named tert-butyl (4-hydroxyphenethyl)carbamate, is an off-white to pale beige solid at room temperature.[1][2] The introduction of the Boc group significantly alters the properties of the parent molecule, tyramine, primarily by increasing its lipophilicity and rendering the amine nucleophilicity inert under many reaction conditions.
Physicochemical Data
The fundamental physicochemical properties of N-Boc-tyramine are summarized below for quick reference. These values are critical for designing synthetic routes, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₉NO₃ | [1][2][3] |
| Molecular Weight | 237.29 g/mol | [1][2][3] |
| Melting Point | 70 - 75 °C | [1][2][4][5] |
| Boiling Point | 395.7 ± 25.0 °C (Predicted) | [2][5] |
| Appearance | Off-white to pale beige solid/powder | [1][2] |
| Purity | ≥97% | [1][4] |
| Predicted pKa | 10.01 ± 0.15 | [2] |
| Predicted Density | 1.100 ± 0.06 g/cm³ | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
Spectroscopic Data
| Analysis | Data | Source(s) |
| ¹H-NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H), 2.70 (t, J=7.9 Hz, 2H), 3.33 (m, 2H), 4.60 (br s, 1H), 6.02 (br s, 1H), 6.77 (d, J=8.3 Hz, 2H), 7.01 (d, J=8.3 Hz, 2H) | [2] |
| ¹³C-NMR (100 MHz, CDCl₃) | δ 28.84, 35.64, 42.49, 80.15, 115.97, 130.18, 130.50, 155.38, 156.84 | [2] |
| Infrared (KBr, cm⁻¹) | 3378.9 (-OH), 1686.6 (C=O) | [2] |
| UV-Vis (CH₂Cl₂, λmax/nm) | 277 (ε=1803) | [2] |
Chemical Stability and Reactivity
The stability of N-Boc-tyramine is a key feature for its application in multi-step synthesis. The Boc group is known for its robustness under a variety of conditions, yet it can be removed selectively when required.
General Stability : The product is chemically stable under standard ambient conditions (room temperature). The Boc group offers excellent stability against catalytic hydrogenation and is extremely resistant to basic or nucleophilic reaction conditions.[6]
Acid Sensitivity : The primary vulnerability of the N-Boc group is its lability under acidic conditions.[6] Treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, efficiently cleaves the carbamate to release the free amine.[6][7] Care must be taken during purification, especially with reversed-phase chromatography using TFA as a mobile phase modifier. While short exposure to 0.1% TFA may be tolerated, prolonged exposure or concentration from acidic solutions, particularly with heat, can lead to significant deprotection.[8]
Thermal Stability : While generally stable at room temperature, the N-Boc group can undergo thermal deprotection at elevated temperatures.[9] Studies have shown thermal removal of Boc groups in solvents like trifluoroethanol (TFE) or methanol at temperatures of 150 °C and above.[9] In some cases, heating to 110 °C in a solvent like HMPA has resulted in the loss of the Boc group.[8]
Storage and Handling : Proper storage is crucial to maintain the integrity of N-Boc-tyramine. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Source(s) |
| Temperature | Room Temperature | [1][2] |
| Atmosphere | Sealed in a dry environment | [2] |
| Light | Keep in a dark place | [2] |
| Container | Tightly closed container | |
| Hazard Class | Combustible Solid |
Experimental Protocols
Detailed methodologies are essential for the successful application of N-Boc-tyramine in a laboratory setting.
Synthesis of N-Boc-tyramine
This protocol describes the protection of the primary amine of tyramine using di-tert-butyl dicarbonate (Boc₂O).
Materials :
-
Tyramine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Distilled water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure :
-
Dissolve tyramine hydrochloride (1.0 g, 5.76 mmol, 1 equiv.) in a solvent mixture of dioxane (25 mL) and distilled water (12 mL).[2]
-
Add a 10 mL aqueous solution of NaOH (0.46 g, 11.5 mmol). Stir the mixture for 10 minutes.[2]
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.26 g, 5.76 mmol, 1 equiv.).[2]
-
Stir the reaction mixture overnight at room temperature under an argon atmosphere.[2]
-
Remove the dioxane by evaporation under reduced pressure.[2]
-
Add 40 mL of ethyl acetate (EtOAc) to the remaining aqueous phase.[2]
-
Adjust the pH of the aqueous phase to 7-8 with a 1 M HCl solution.[2]
-
Separate the organic and aqueous phases. Extract the aqueous phase with EtOAc (2 x 15 mL).[2]
-
Combine all organic phases and dry with anhydrous Na₂SO₄.[2]
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.[2]
Purification by Column Chromatography
This protocol provides a general method for purifying the crude N-Boc-tyramine.
Materials :
-
Crude N-Boc-tyramine
-
Silica gel (60-120 mesh) or Alumina (Al₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Thin-layer chromatography (TLC) plates and chamber
Procedure :
-
Sample Preparation : Dissolve the crude product in a minimal amount of dichloromethane.
-
Column Packing : Prepare a chromatography column with either silica gel or alumina as the stationary phase, packed using a slurry method with the initial eluent (e.g., Hexane/CH₂Cl₂ mixture).
-
Loading : Carefully load the dissolved crude product onto the top of the packed column.
-
Elution : Elute the column with a solvent system. A reported system is a mixture of dichloromethane and hexane (CH₂Cl₂/Hex, 85:15) for an alumina column.[2] The polarity can be gradually increased as needed.
-
Monitoring : Collect fractions and monitor the separation using TLC to identify the fractions containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified N-Boc-tyramine.[2]
Mandatory Visualization
The following diagrams illustrate key processes related to N-Boc-tyramine.
Caption: Workflow for the synthesis and purification of N-Boc-tyramine.
Caption: Stability profile and deprotection pathways of N-Boc-tyramine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-tyramine | 64318-28-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. N-Boc-酪胺 CAS#: 64318-28-1 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
